Argatroban, 21S-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

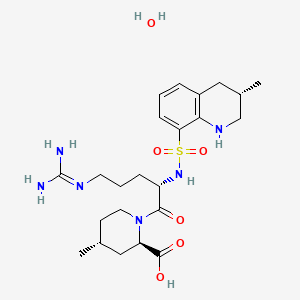

21S-Argatroban is a synthetic direct thrombin inhibitor derived from L-arginine. It is primarily used as an anticoagulant for the prevention and treatment of thrombosis in patients with heparin-induced thrombocytopenia (HIT) and in patients undergoing percutaneous coronary intervention (PCI) who are at risk for HIT . This compound is known for its ability to bind selectively and reversibly to the thrombin active site, inhibiting thrombin-catalyzed reactions such as fibrin formation and platelet aggregation .

Vorbereitungsmethoden

The synthesis of 21S-Argatroban involves several steps, starting with the preparation of the L-arginine derivative. The synthetic route typically includes the following steps:

Preparation of the L-arginine derivative: This involves the protection of the amino and carboxyl groups of L-arginine.

Formation of the piperidine ring: The protected L-arginine derivative undergoes cyclization to form the piperidine ring.

Introduction of the sulfonyl group: The piperidine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

Deprotection: The protecting groups are removed to yield the final product, 21S-Argatroban

Industrial production methods involve optimizing these synthetic steps to achieve high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of 21S-Argatroban .

Analyse Chemischer Reaktionen

21S-Argatroban undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 21S-Argatroban can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .

Wissenschaftliche Forschungsanwendungen

21S-Argatroban has a wide range of scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification of thrombin inhibitors.

Biology: It is used in studies investigating the role of thrombin in various biological processes, such as coagulation and inflammation.

Medicine: It is used in clinical research to evaluate its efficacy and safety in the treatment of thrombotic disorders, such as HIT and acute ischemic stroke

Industry: It is used in the development of anticoagulant therapies and in the production of medical devices, such as hemodialysis membranes

Wirkmechanismus

21S-Argatroban exerts its anticoagulant effects by inhibiting thrombin-catalyzed reactions. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation. Additionally, it inhibits the activation of coagulation factors V, VIII, and XIII, as well as protein C and platelet aggregation . This inhibition is reversible, allowing for precise control of anticoagulation .

Vergleich Mit ähnlichen Verbindungen

21S-Argatroban is unique among direct thrombin inhibitors due to its high selectivity and reversible binding to thrombin. Similar compounds include:

Bivalirudin: Another direct thrombin inhibitor used in patients with HIT undergoing PCI.

Dabigatran: An oral direct thrombin inhibitor used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation.

Lepirudin: A recombinant hirudin used for anticoagulation in patients with HIT.

Eigenschaften

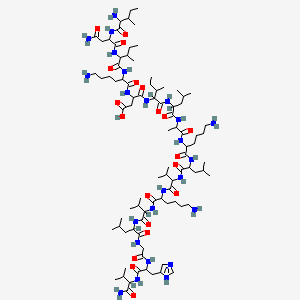

CAS-Nummer |

1050351-64-8 |

|---|---|

Molekularformel |

C23H38N6O6S |

Molekulargewicht |

526.7 g/mol |

IUPAC-Name |

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid;hydrate |

InChI |

InChI=1S/C23H36N6O5S.H2O/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19;/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26);1H2/t14-,15+,17+,18-;/m1./s1 |

InChI-Schlüssel |

AIEZTKLTLCMZIA-RZLLGALYSA-N |

Isomerische SMILES |

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@H](C3)C.O |

Kanonische SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-2-[(1,3-dimethylimidazo[4,5-b]quinoxalin-3-ium-2-yl)methyl]-1,3-diphenyl-2H-imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate](/img/structure/B12784382.png)